

The Mechanism of Action of BAY-091: A Technical Guide

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Compound of Interest

Compound Name: BAY-091
Cat. No.: B10825119

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Abstract

BAY-091 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the phosphoinositide signaling pathway.^{[1][2]} This technical guide provides an in-depth overview of the mechanism of action of **BAY-091**, including its biochemical activity, cellular target engagement, and the hypothesized, though unconfirmed, downstream signaling effects. Quantitative data from key experiments are summarized, and detailed methodologies for these assays are provided. Visual representations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of **BAY-091**'s function as a chemical probe for studying PIP4K2A biology.

Core Mechanism of Action

BAY-091 functions as a highly potent and selective ATP-competitive inhibitor of PIP4K2A.^{[3][4]} The primary molecular function of PIP4K2A is to catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).

[5] By inhibiting PIP4K2A, **BAY-091** effectively blocks this conversion, leading to an accumulation of the substrate PI5P and a reduction in the product PI(4,5)P2.[2]

The initial hypothesis for the development of PIP4K2A inhibitors was centered on cancer therapy, particularly for tumors with mutant or null p53.[5] It was postulated that the inhibition of PIP4K2A in these cancer cells would lead to the hyperactivation of the AKT signaling pathway and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis.[5] However, experimental data using **BAY-091** did not confirm this downstream effect, and no significant antiproliferative activity was observed in p53-deficient tumor cells.[1][5] Consequently, **BAY-091** is primarily positioned as a valuable chemical probe for elucidating the physiological and pathophysiological roles of PIP4K2A.[1]

Quantitative Data

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of **BAY-091**.

Table 1: In Vitro Potency of **BAY-091** against PIP4K2A

Assay Format	ATP Concentration	IC50 (nM)
ADP-Glo	10 μ M (low)	1.3
ADP-Glo	250 μ M (medium)	2.6
HTRF	10 μ M (low)	8.5
HTRF	2 mM (high)	16.4

Data sourced from multiple references.[3][4][6]

Table 2: Cellular Target Engagement of **BAY-091**

Assay Format	Condition	EC50 (μM)
CETSA (lysates)	60°C	1.8
CETSA (intact cells)	56°C	1.1

Data sourced from reference[6].

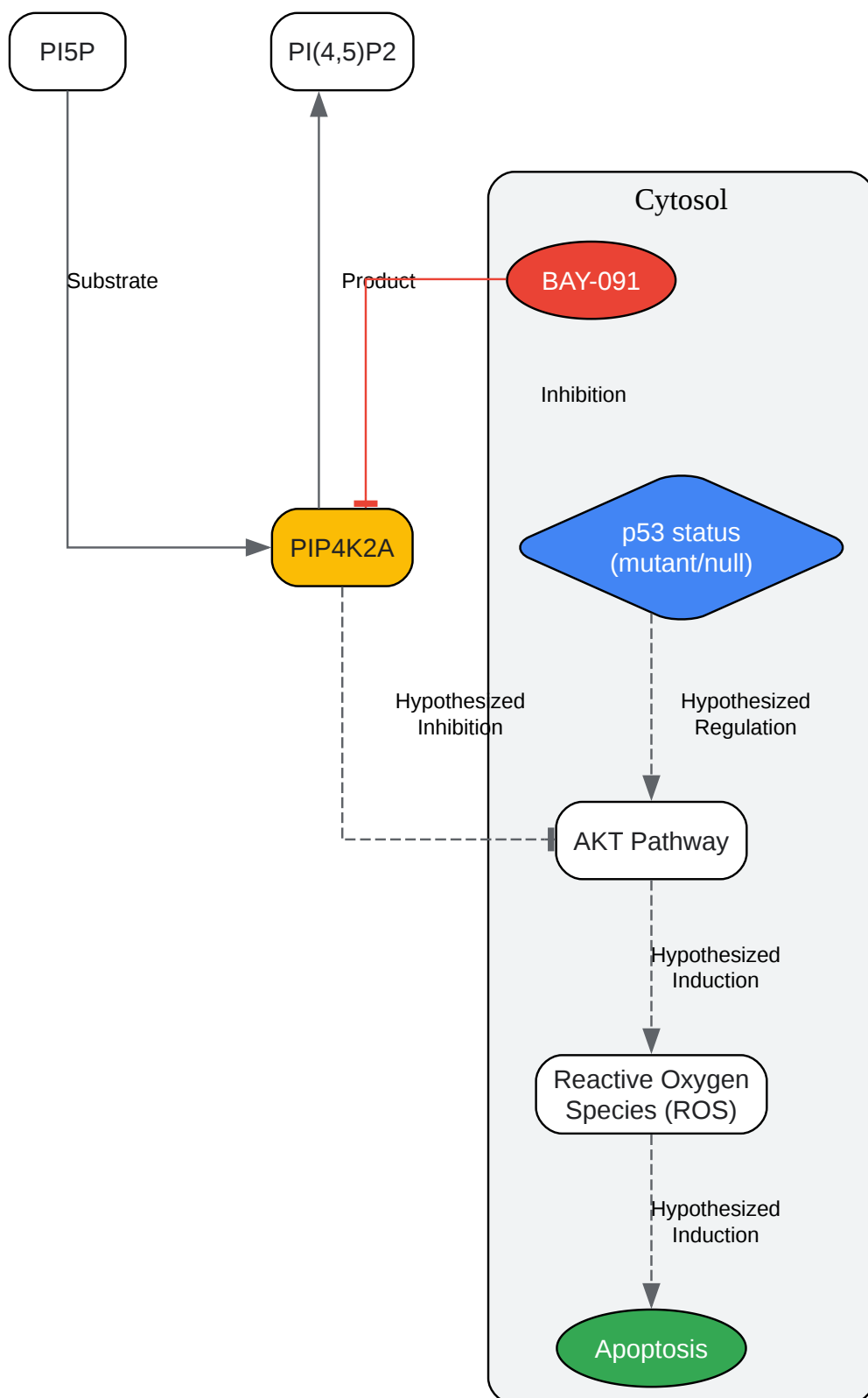
Table 3: Selectivity Profile of **BAY-091**

Assay Panel	Compound Concentration	Results
Millipore Kinase Panel (373 kinases)	1 μM	No off-target kinase inhibited >60%

Data sourced from reference[1].

Signaling Pathways

The following diagram illustrates the established and hypothesized signaling pathways related to PIP4K2A and the action of **BAY-091**.



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Figure 1: BAY-091 Mechanism of Action and Hypothesized Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize **BAY-091**. Specific details from the primary literature were not publicly available.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

- **Reaction Setup:** A reaction mixture is prepared containing the kinase (PIP4K2A), the substrate (PI5P), ATP, and the test compound (**BAY-091**) in a suitable buffer.
- **Kinase Reaction:** The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the enzymatic conversion of ATP to ADP.
- **ATP Depletion:** After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
- **ADP to ATP Conversion:** Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
- **Signal Detection:** The luminescence is measured using a plate reader, with the signal intensity being proportional to the amount of ADP generated and thus the kinase activity.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a technology used to detect binding events and enzymatic activity.

- **Reaction Setup:** The kinase (PIP4K2A), substrate (PI5P), ATP, and **BAY-091** are combined in a microplate well.
- **Kinase Reaction:** The reaction is allowed to proceed, resulting in the phosphorylation of the substrate.

- **Detection:** An antibody specific to the phosphorylated product, labeled with a fluorescent donor (e.g., Europium cryptate), and a second antibody or binding partner labeled with a fluorescent acceptor (e.g., XL665) are added.
- **FRET Signal:** If the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor.
- **Signal Measurement:** The time-resolved fluorescence is measured at the emission wavelengths of both the donor and acceptor, and the ratio is calculated to determine the extent of the kinase reaction.

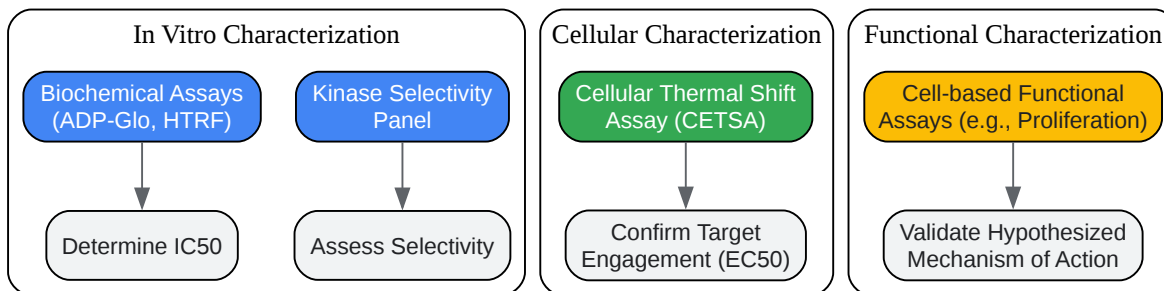
Cellular Thermal Shift Assay (CETSA®)

CETSA is used to assess the engagement of a compound with its target protein in a cellular environment.

- **Compound Treatment:** Intact cells or cell lysates are incubated with varying concentrations of **BAY-091**.
- **Thermal Challenge:** The samples are heated to a specific temperature at which the target protein (PIP4K2A) begins to denature and aggregate.
- **Lysis and Centrifugation:** The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
- **Protein Quantification:** The amount of soluble PIP4K2A remaining in the supernatant is quantified using methods such as Western blotting or ELISA.
- **Data Analysis:** The binding of **BAY-091** to PIP4K2A stabilizes the protein, resulting in more soluble protein at the denaturation temperature. The concentration of **BAY-091** required to achieve half-maximal stabilization (EC50) is determined.

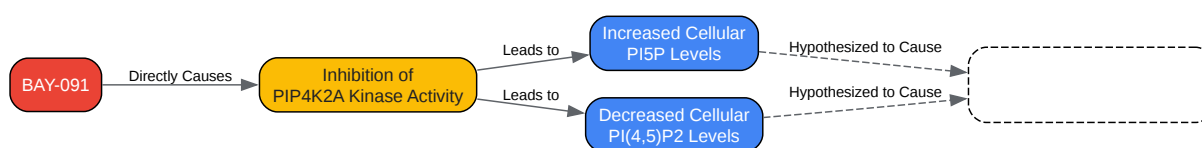
Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a kinase inhibitor like **BAY-091** and the logical relationship of its characterization.



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Figure 2: General Experimental Workflow for Kinase Inhibitor Characterization.



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Figure 3: Logical Relationship of **BAY-091**'s Mechanism of Action.

Conclusion

BAY-091 is a well-characterized, potent, and selective inhibitor of PIP4K2A. Its primary mechanism of action is the direct inhibition of the kinase's catalytic activity, leading to a modulation of phosphoinositide levels within the cell. While the initially hypothesized downstream effects on AKT signaling and apoptosis in p53-deficient cancer cells were not substantiated, **BAY-091** remains an invaluable tool for the scientific community. As a chemical probe, it facilitates the ongoing investigation into the diverse biological roles of PIP4K2A in both normal physiology and various disease states.

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